(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid CAS number
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid CAS number
An In-depth Technical Guide to (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic Acid
Executive Summary: This guide provides a comprehensive technical overview of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid (CAS No: 52574-06-8), a chiral heterocyclic compound of significant interest in pharmaceutical development and organic synthesis. As a derivative of pyroglutamic acid, this molecule serves as a valuable building block for complex bioactive molecules. This document details its physicochemical properties, provides an expert-driven perspective on its synthesis, explores its applications in modern drug discovery, and outlines essential safety and handling protocols. It is intended for researchers, medicinal chemists, and process development scientists who require a deep, practical understanding of this versatile chemical entity.
Introduction: The Significance of a Chiral Scaffold
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, also known as (S)-N-Methyl-5-oxoproline, belongs to the family of 2-pyrrolidinone derivatives. The 5-oxopyrrolidine core, a five-membered lactam, is a privileged scaffold found in numerous natural products and synthetic pharmaceuticals.[1] Its structural rigidity, combined with the stereocenter at the C2 position, makes it an exceptionally valuable chiral building block for asymmetric synthesis. The introduction of a methyl group at the N1 position modifies its polarity, solubility, and metabolic stability compared to its parent compound, pyroglutamic acid, opening new avenues for analog design and development. The unique chemical behavior of such heterocyclic compounds allows them to be widely used in drug development to modify the physicochemical properties, biological effects, and pharmacokinetic profiles of drug candidates.[2] This guide will elucidate the core characteristics and utility of this specific N-methylated derivative.
Physicochemical Properties and Structural Characterization
A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory or industrial setting. The key identifiers and properties for (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid are summarized below.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 52574-06-8 | [3] |
| Molecular Formula | C₆H₉NO₃ | |
| Molecular Weight | 143.14 g/mol | |
| Synonyms | (S)-N-Methyl-5-oxoproline | |
| SMILES | O=C(N(C)C1=O)O | |
| Storage | Sealed in dry, room temperature |
Structural Elucidation
The molecule's structure is defined by a pyrrolidinone ring with a carboxylic acid group at the chiral C2 position and a methyl group on the ring's nitrogen atom.
Caption: Chemical structure of the (S) enantiomer.
Expert Insight on Characterization: For researchers synthesizing or verifying this compound, 1H NMR spectroscopy is critical. Key expected signals would include a singlet for the N-methyl protons, diastereotopic protons for the C3 and C4 positions of the pyrrolidine ring, and a methine proton signal for the C2 position. The carboxylic acid proton will appear as a broad singlet. In 13C NMR, distinct signals for the two carbonyl carbons (lactam and carboxylic acid), the N-methyl carbon, and the three ring carbons would confirm the carbon skeleton.
Synthesis and Manufacturing Protocol
The most direct and common synthesis route involves the N-methylation of the readily available starting material, (S)-Pyroglutamic acid. This process must be carefully controlled to avoid racemization and ensure high purity.
Workflow: N-Methylation of (S)-Pyroglutamic Acid
Caption: Generalized workflow for the synthesis process.
Detailed Experimental Protocol
This protocol is a representative method designed for self-validation through in-process controls and final product characterization.
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Preparation and Deprotonation:
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To a stirred solution of (S)-Pyroglutamic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -10 °C under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise over 30 minutes.
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Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of both the carboxylic acid and the less acidic lactam N-H proton. The low temperature controls the exothermic reaction and prevents potential side reactions. The use of two equivalents creates the dianion, which is crucial for selective N-alkylation.
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N-Methylation:
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After stirring the resulting slurry for 1 hour at 0 °C, add methyl iodide (MeI, 1.5 eq) dropwise via syringe.
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Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
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Causality: Methyl iodide is a highly effective methylating agent. The N-anion of the lactam is more nucleophilic than the carboxylate oxygen, leading to preferential N-methylation. The excess MeI ensures the reaction goes to completion.
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Workup and Acidification:
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Carefully quench the reaction by the slow addition of water at 0 °C.
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Concentrate the mixture under reduced pressure to remove the THF.
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Dilute the remaining aqueous residue with water and wash with ethyl acetate to remove mineral oil and unreacted MeI.
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Acidify the aqueous layer to pH 2-3 with 1M HCl.
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Trustworthiness: This step is self-validating. Successful acidification will cause the desired carboxylic acid product to precipitate or become extractable from the aqueous phase. Monitoring the pH ensures complete protonation.
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Extraction and Purification:
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Extract the acidified aqueous phase with dichloromethane (3 x volumes).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
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Causality: Dichloromethane is an effective solvent for extracting the moderately polar product. Recrystallization is the gold standard for purifying solid organic compounds, removing minor impurities and yielding a high-purity crystalline product suitable for further use. The purity should be confirmed by NMR and melting point analysis.
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Applications in Research and Drug Development
The true value of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid lies in its application as a versatile intermediate. Its pre-defined stereochemistry and functional handles (carboxylic acid and lactam) make it a sought-after component in multi-step syntheses.
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Chiral Building Block: It is used to introduce a specific stereocenter into larger, more complex molecules, which is critical for achieving selective interaction with biological targets like enzymes and receptors.[2]
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Pharmaceutical Scaffolding: The 5-oxopyrrolidine ring is a core component of various therapeutic agents. Research has shown that derivatives of this scaffold possess potent antibacterial and anticancer activities.[1][2] For instance, recent studies have explored 5-oxopyrrolidine derivatives as promising agents against multidrug-resistant bacteria and lung cancer cell lines.[1]
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Intermediate for Nootropics: The pyroglutamic acid framework is related to a class of nootropic (cognitive-enhancing) drugs. This N-methylated version serves as a key intermediate for creating analogs with modified properties.
Logical Flow: Role as a Synthetic Intermediate
Caption: Use in synthesizing advanced amide derivatives.
Safety and Handling
Professional laboratory practice requires adherence to strict safety protocols when handling any chemical reagent.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from BLDpharm.
Handling Recommendations:
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Use in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors.
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Store in a tightly sealed container in a dry, cool place as recommended.
Conclusion
(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid is more than a simple catalog chemical; it is a strategic tool for the modern medicinal and synthetic chemist. Its defined stereochemistry, robust scaffold, and versatile functional group make it an indispensable building block for constructing novel molecules with therapeutic potential. The synthetic protocols are well-established, and its applications continue to expand as researchers explore new ways to leverage the privileged 5-oxopyrrolidine structure in the fight against cancer and infectious diseases. This guide has provided the foundational knowledge necessary for its effective and safe utilization in advanced research and development settings.
References
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Al-Iraqi, M., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (R)-Methyl 5-oxopyrrolidine-2-carboxylate. PubChem. Retrieved from [Link]
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Gegužis, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Center for Biotechnology Information. Retrieved from [Link]
